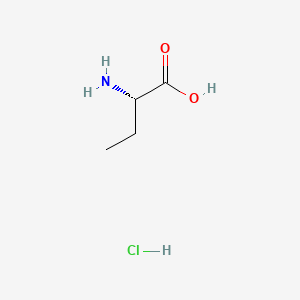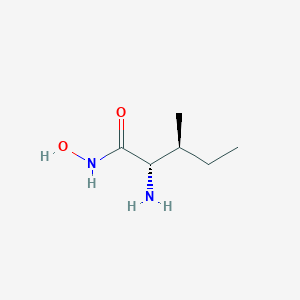
(3R)-3-aminopropane-1,1,3-tricarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, reaction conditions, and the yield of the product .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the 3D structure of the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reactivity of the compound and how it interacts with various reagents .Physical And Chemical Properties Analysis
This involves determining properties like solubility, melting point, boiling point, density, refractive index, and specific rotation .Scientific Research Applications
Spin Label Amino Acids in Peptide Studies
Spin label amino acids, such as TOAC, have been used extensively in the study of peptides. Their applications include analyzing peptide backbone dynamics, secondary structures, and interactions with membranes and proteins. TOAC's rigid character and incorporation into peptides via peptide bonds make it invaluable for EPR spectroscopy, X-ray crystallography, and NMR studies, offering insights into peptide conformations and dynamics (Schreier et al., 2012).
Natural Product Chemistry and Bioactive Compounds
Research into natural products derived from isoxazolin-5-one and 3-nitropropanoic acid highlights the diversity of structural elements in compounds across various species. These studies are crucial for understanding the biosynthesis, detoxification mechanisms, and potential applications of bioactive compounds in drug development and synthetic biology (Becker et al., 2017).
Acid Stress Responses in Plants
Investigations into the genetic aspects of acidity stress responses in plants reveal the complex interplay between environmental stressors and genetic regulation. Such studies offer insights into how plants adapt to low pH environments, with implications for agriculture and environmental sustainability (Shavrukov & Hirai, 2016).
Biocatalyst Inhibition by Carboxylic Acids
Understanding how carboxylic acids inhibit microbial biocatalysts is essential for the development of more robust microbial strains for biotechnological applications. This research is particularly relevant for the production of renewable chemicals and biofuels, where carboxylic acids can both serve as feedstocks and inhibit production processes (Jarboe et al., 2013).
Metabolomics in Diabetes Research
Metabolomics studies provide a comprehensive view of metabolic alterations associated with diabetes, offering insights into early insulin resistance and the potential for improved diagnostics and treatment strategies. Research in this area highlights the importance of metabolomic markers in understanding and managing diabetes (Pallares-Mendez et al., 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(3R)-3-aminopropane-1,1,3-tricarboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO6/c7-3(6(12)13)1-2(4(8)9)5(10)11/h2-3H,1,7H2,(H,8,9)(H,10,11)(H,12,13)/t3-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHBYWPGGCSDKFX-GSVOUGTGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)C(=O)O)C(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C(=O)O)N)C(C(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80426426 |
Source


|
| Record name | gamma-Carboxy-D-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R)-3-aminopropane-1,1,3-tricarboxylic acid | |
CAS RN |
64153-47-5 |
Source


|
| Record name | gamma-Carboxy-D-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














